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Cat. No.: B8295929 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
JNJ-42165279 is a potent, selective, and orally bioavailable inhibitor of Fatty Acid Amide

Hydrolase (FAAH), a key enzyme in the endocannabinoid system.[1] FAAH is responsible for

the degradation of several endogenous fatty acid amides (FAAs), including the

endocannabinoid anandamide (AEA), as well as oleoylethanolamide (OEA) and

palmitoylethanolamide (PEA).[2] By inhibiting FAAH, JNJ-42165279 effectively increases the

levels of these signaling lipids in both the central and peripheral nervous systems, thereby

potentiating their effects.[2][3] JNJ-42165279 is a covalent but slowly reversible inhibitor, which

allows for sustained target engagement.[1][4] These characteristics make it a valuable tool for

studying the therapeutic potential of enhancing endocannabinoid signaling in various

physiological and pathological processes, including anxiety disorders, major depressive

disorder, and pain.[3][4][5]

Mechanism of Action
JNJ-42165279 acts by covalently binding to the catalytic site of the FAAH enzyme.[1] This

inactivation of FAAH leads to a significant elevation in the concentrations of its primary

substrates: AEA, OEA, and PEA.[2] The increased levels of anandamide, in particular, enhance

the activation of cannabinoid receptors (CB1 and CB2), which are key components of the

endocannabinoid system involved in regulating mood, pain, and other neurological functions.

The slowly reversible nature of its binding allows for prolonged inhibition of FAAH activity.[1]
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Data Presentation
Table 1: In Vitro Inhibitory Activity of JNJ-42165279

Enzyme Target IC₅₀ (nM) Species Notes

FAAH 70 Human [4]

FAAH 313 Rat [2]

Table 2: Preclinical Pharmacokinetics of JNJ-42165279
in Rats (20 mg/kg, oral)

Parameter Plasma Brain

Cₘₐₓ 4.2 µM 6.3 µM

Tₘₐₓ 1 hour 1 hour

Concentration at 8 hours ~130 nM 167 nM

Data derived from preclinical studies.[2]

Table 3: Pharmacodynamic Effects of JNJ-42165279 in
Humans
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Parameter Dose Range (Single Dose) Effect

Plasma Anandamide (AEA) 10–100 mg
5.5–10-fold increase compared

to placebo

Plasma Oleoylethanolamide

(OEA)
10–100 mg

4.3–5.6-fold increase

compared to placebo

Plasma Palmitoylethanolamide

(PEA)
10–100 mg

4.3–5.6-fold increase

compared to placebo

Brain FAAH Occupancy 2.5 mg >50% at trough after first dose

Brain FAAH Occupancy 5 mg Appreciable occupancy

Brain FAAH Occupancy 10 mg >80% at trough after first dose

Brain FAAH Occupancy 10, 25, and 50 mg 96–98% at estimated Cₘₐₓ

Data from a multiple-ascending dose study in healthy volunteers.[3]

Table 4: Clinical Efficacy of JNJ-42165279 in Social
Anxiety Disorder (SAD)

Endpoint
JNJ-42165279 (25
mg/day for 12
weeks)

Placebo p-value

≥30% improvement in

LSAS total score
42.4% of subjects 23.6% of subjects 0.04

CGI-I score of "much"

or "very much"

improved

44.1% of subjects 23.6% of subjects 0.02

LSAS: Liebowitz Social Anxiety Scale; CGI-I: Clinical Global Impression-Improvement.[6]
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Mechanism of FAAH Inhibition by JNJ-42165279.
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Experimental Workflow for Evaluating a FAAH Inhibitor.
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Logical Flow of JNJ-42165279's Effects.

Experimental Protocols
Protocol 1: In Vitro FAAH Inhibition Assay (Fluorometric)
This protocol is a generalized procedure for determining the IC₅₀ of JNJ-42165279 against

FAAH.

Materials:

Recombinant human or rat FAAH enzyme

FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA)

JNJ-42165279
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Known FAAH inhibitor (positive control, e.g., URB597)

Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

DMSO (for compound dilution)

96-well or 384-well black, flat-bottom microplates

Fluorescence microplate reader

Procedure:

Compound Preparation: Prepare a stock solution of JNJ-42165279 in DMSO. Create a serial

dilution series of JNJ-42165279 in assay buffer to achieve final desired concentrations. Also

prepare dilutions of the positive control and a vehicle control (DMSO in assay buffer).

Enzyme Preparation: Dilute the FAAH enzyme stock to the desired working concentration in

cold assay buffer.

Assay Reaction: a. Add the serially diluted JNJ-42165279, positive control, or vehicle control

to the wells of the microplate. b. Add the diluted FAAH enzyme solution to all wells except for

the "no enzyme" control wells. c. Pre-incubate the plate for a specified time (e.g., 15-30

minutes) at room temperature to allow for inhibitor-enzyme interaction.

Initiate Reaction: Add the FAAH substrate (AAMCA) to all wells to start the enzymatic

reaction.

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate

reader. Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60

minutes) at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence

vs. time curve) for each well. b. Normalize the reaction rates to the vehicle control (100%

activity) and no enzyme control (0% activity). c. Plot the percentage of inhibition against the

logarithm of the JNJ-42165279 concentration. d. Determine the IC₅₀ value by fitting the data

to a four-parameter logistic equation.
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Protocol 2: Rodent Pharmacokinetic (PK) Study
This protocol outlines a general procedure for assessing the oral pharmacokinetics of JNJ-

42165279 in rats.

Materials:

JNJ-42165279

Appropriate vehicle for oral administration (e.g., 0.5% methylcellulose)

Male Sprague-Dawley rats

Oral gavage needles

Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)

Centrifuge

LC-MS/MS system for bioanalysis

Procedure:

Animal Acclimation: Acclimate rats to the housing conditions for at least one week before the

experiment.

Dosing Formulation: Prepare a suspension of JNJ-42165279 in the vehicle at the desired

concentration.

Dosing: Administer a single oral dose of the JNJ-42165279 formulation to each rat via oral

gavage.

Blood Sampling: Collect blood samples (e.g., from the tail vein) at predetermined time points

post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 16, and 24 hours).

Plasma Preparation: Immediately process the blood samples by centrifugation to separate

the plasma. Store the plasma samples at -80°C until analysis.
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Brain Tissue Collection (Optional): At the final time point, euthanize the animals and collect

brain tissue. Homogenize the tissue for analysis.

Bioanalysis: Quantify the concentration of JNJ-42165279 in the plasma and brain

homogenate samples using a validated LC-MS/MS method.

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such

as Cₘₐₓ, Tₘₐₓ, AUC (Area Under the Curve), and half-life (t₁/₂).

Protocol 3: PET Imaging for Brain FAAH Occupancy
This protocol provides a generalized workflow for determining the occupancy of FAAH in the

brain by JNJ-42165279 using Positron Emission Tomography (PET).

Materials:

JNJ-42165279

A suitable FAAH-specific PET radioligand (e.g., [¹¹C]MK-3168)

Human subjects or non-human primates

PET scanner

MRI scanner (for anatomical reference)

Equipment for intravenous administration of the radioligand

Procedure:

Baseline Scan: a. Position the subject in the PET scanner. b. Administer a bolus intravenous

injection of the FAAH PET radioligand. c. Acquire dynamic PET scan data over a specified

period (e.g., 90 minutes).

Drug Administration: Administer a single oral dose of JNJ-42165279 to the subject.

Post-Dose Scan: a. At a time point corresponding to the expected peak plasma

concentration (Tₘₐₓ) of JNJ-42165279, perform a second PET scan. b. Administer the same
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amount of the FAAH PET radioligand as in the baseline scan. c. Acquire dynamic PET scan

data using the same parameters as the baseline scan.

Image Analysis: a. Co-register the PET images with a corresponding MRI scan for

anatomical delineation of brain regions of interest (ROIs). b. Generate time-activity curves for

the radioligand in the ROIs for both the baseline and post-dose scans. c. Calculate the total

distribution volume (Vₜ) of the radioligand in the ROIs for both scans.

Occupancy Calculation: a. Calculate the FAAH occupancy in each ROI using the following

formula: Occupancy (%) = [(Vₜ_baseline - Vₜ_post-dose) / Vₜ_baseline] * 100 b. Correlate the

calculated occupancy with the plasma concentration of JNJ-42165279 at the time of the

scan.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8295929?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8295929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

